[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid
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Overview
Description
[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C10H9BClNO2. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a boronic acid group, a chloro-substituted phenyl ring, and a cyanocyclopropyl moiety.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to palladium after oxidative addition .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation, which can affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can affect their absorption and distribution .
Result of Action
The ability of boronic acids to form reversible covalent bonds can lead to various biological effects, depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reaction of boronic acids can be influenced by the pH of the environment, with certain reactions being accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
Boronic acids, including [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid, are known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, it is known that boronic acids undergo transmetalation, a process where an organic group is transferred from boron to palladium .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including transmetalation in Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid typically involves the following steps:
Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Introduction of the chloro-substituted phenyl ring: This step involves the coupling of the cyanocyclopropyl group with a chloro-substituted benzene derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the boronic acid group: The final step involves the conversion of the phenyl ring to a boronic acid derivative using a boron-containing reagent such as boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanocyclopropyl group can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines or reduced derivatives of the cyanocyclopropyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid: Unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical and biological properties.
[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic ester: Similar structure but with an ester group instead of the boronic acid group.
[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic anhydride: Similar structure but with an anhydride group instead of the boronic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the cyanocyclopropyl group distinguishes it from other boronic acid derivatives, providing unique opportunities for research and development.
Biological Activity
[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid (CAS No. 2377609-59-9) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, including roles as enzyme inhibitors, anticancer agents, and in drug delivery systems. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound primarily revolves around its ability to interact with various biological targets.
Target Proteins:
- Proteasome Inhibition: Similar to other boronic acids like bortezomib, it may inhibit the proteasome, leading to increased apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .
- Enzyme Interactions: Boronic acids generally exhibit affinity for serine and cysteine residues in enzymes, which can modulate their activity and affect metabolic pathways .
Biochemical Pathways:
- Cell Cycle Regulation: By inhibiting proteasomal degradation, this compound may disrupt cell cycle progression, particularly in cancer cells.
- Signal Transduction: It may influence pathways related to cell survival and proliferation by modulating the degradation of signaling proteins.
Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Activity:
- Antibacterial Properties:
- Drug Delivery Systems:
Case Studies and Applications
Several case studies illustrate the biological activity of boronic acids, including this compound:
Properties
IUPAC Name |
[2-chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BClNO2/c12-9-5-7(10(6-13)3-4-10)1-2-8(9)11(14)15/h1-2,5,14-15H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAFKSHWLMVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C#N)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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